1-Butanol-2,2,3,3,4,4,4-D7

Beschreibung

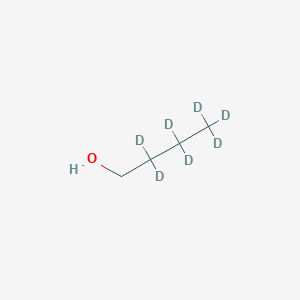

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,4-heptadeuteriobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3,2D2,3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHPLDYGYMQRHN-NCKGIQLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Butanol 2,2,3,3,4,4,4 D7

Strategies for Site-Specific Deuteration of Alcohols

The selective introduction of deuterium (B1214612) at specific positions within a molecule is a formidable task in synthetic organic chemistry. For alcohols, several strategies have emerged that offer varying degrees of regioselectivity. These methods are broadly categorized into hydrogen isotope exchange (HIE) reactions on the alcohol itself or the synthesis from pre-deuterated building blocks.

Catalytic HIE reactions represent a powerful and atom-economical approach. Transition metal catalysts, particularly those based on iridium, have shown remarkable efficacy in the α-selective deuteration of alcohols. rsc.org These reactions typically utilize deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. The mechanism is believed to proceed through a transient oxidation of the alcohol to the corresponding aldehyde or ketone, followed by H/D exchange at the α-position and subsequent reduction back to the deuterated alcohol. While highly effective for α-deuteration, achieving deuteration at more remote positions like the β, γ, and δ carbons of 1-butanol (B46404) through this method is challenging and often results in low isotopic incorporation at those sites.

Another strategy involves the use of ruthenium-on-carbon (Ru/C) catalysts in the presence of deuterium gas and D₂O, which has been shown to achieve regioselective deuteration of alcohols. researchgate.net The selectivity of these reactions is influenced by factors such as the catalyst, solvent, and reaction conditions. However, achieving the specific deuteration pattern of 1-Butanol-2,2,3,3,4,4,4-D7 through direct HIE on unlabeled 1-butanol would be exceptionally difficult due to the lack of inherent reactivity of the C-H bonds at the 2, 3, and 4 positions.

Advanced Synthetic Approaches to this compound

Given the limitations of direct HIE for producing the target molecule, more advanced synthetic approaches are necessary. These methods often rely on the construction of the deuterated carbon skeleton from isotopically enriched starting materials.

Regioselective and Stereoselective Deuteration Protocols

The most direct and reliable method for the synthesis of this compound involves the reduction of a precursor that already contains the desired deuteration pattern. A key and commercially available precursor for this purpose is Butyric-d7 acid (CD₃CD₂CD₂COOH). sigmaaldrich.com The reduction of carboxylic acids and their derivatives to primary alcohols is a fundamental transformation in organic synthesis.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids to alcohols. libretexts.org For the synthesis of the target molecule, the corresponding deuterated reducing agent, lithium aluminum deuteride (B1239839) (LiAlD₄), is not necessary as the deuterium is already incorporated in the precursor. The reaction proceeds via the reduction of the carboxylic acid to the corresponding alcohol.

A plausible and efficient synthetic route is the reduction of Butyric-d7 acid or its corresponding ester (e.g., ethyl butyrate-d7) with a suitable reducing agent like LiAlH₄. The general transformation is depicted below:

CD₃CD₂CD₂COOH + LiAlH₄ → CD₃CD₂CD₂CH₂OH

This approach ensures that the deuterium atoms remain at the desired positions (2, 3, and 4, and the terminal methyl group) without scrambling. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran.

| Precursor | Reducing Agent | Product |

| Butyric-d7 acid | Lithium aluminum hydride (LiAlH₄) | This compound |

| Ethyl butyrate-d7 | Lithium aluminum hydride (LiAlH₄) | This compound |

While this method provides excellent regiocontrol, stereoselectivity is not a factor in this particular synthesis as no new chiral centers are created.

Development of Automated Synthesis Systems for Labeled Butanols

The demand for isotopically labeled compounds in research and development has driven the exploration of automated synthesis platforms. Flow chemistry, in particular, offers significant advantages for the synthesis of labeled molecules, including improved reaction control, enhanced safety, and the potential for high-throughput optimization. x-chemrx.com

Automated radiosynthesizers have been successfully employed for the production of [¹¹C]butanol, demonstrating the feasibility of applying automated systems to the synthesis of labeled butanols. nih.gov While this example involves a radioisotope, the principles of automated fluid handling, purification, and analysis are directly transferable to the synthesis of deuterated compounds.

An automated flow synthesis of this compound could be envisioned based on the reduction of a deuterated precursor. A solution of ethyl butyrate-d7 in a suitable solvent could be continuously passed through a heated reactor column packed with a solid-supported reducing agent. The product stream would then be directed through an in-line purification module to isolate the final product. Such a system would allow for the safe and efficient production of the deuterated alcohol with minimal manual intervention.

Key Components of a Potential Automated System:

| Component | Function |

| Syringe Pumps | Precise delivery of deuterated precursor and solvent |

| Packed-Bed Reactor | Contains a solid-supported reducing agent |

| Temperature Controller | Maintains optimal reaction temperature |

| Back-Pressure Regulator | Controls the pressure within the flow system |

| In-line Purification | Removes unreacted starting material and byproducts |

| Automated Fraction Collector | Collects the purified product |

Precursor Development and Intermediate Chemistry in Deuterated n-Butanol Production

The availability of highly enriched deuterated precursors is paramount for the successful synthesis of specifically labeled target molecules. In the case of this compound, the key precursor is Butyric-d7 acid or its derivatives.

The industrial synthesis of butyric acid typically involves the oxidation of butyraldehyde (B50154), which is produced from the hydroformylation of propylene. nih.gov A similar approach can be used for the synthesis of Butyric-d7 acid, starting from deuterated propylene. Alternatively, deuterated butyraldehyde (Butyraldehyde-d8) can be oxidized to yield Butyric-d7 acid.

The choice of precursor and the synthetic route can be influenced by factors such as cost, availability of starting materials, and the desired isotopic purity of the final product. The use of commercially available, highly enriched Butyric-d7 acid offers the most straightforward and reliable pathway to this compound.

Advanced Spectroscopic and Analytical Characterization Techniques

Mass Spectrometry (MS) for Quantitative and Qualitative Research

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for both identifying unknown compounds and quantifying known substances.

Accurate quantification in MS, particularly when analyzing complex biological samples, requires the use of an internal standard (IS) to correct for variations during sample preparation and analysis. scioninstruments.com An IS is a compound of known quantity added to a sample at the beginning of the workflow to normalize for analyte loss, matrix effects (ionization suppression or enhancement), and instrumental fluctuations. scioninstruments.comresearchgate.netwuxiapptec.com

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte of interest. wuxiapptec.comnih.gov A SIL-IS has nearly identical chemical and physical properties (e.g., polarity, solubility, ionization efficiency) to the non-labeled analyte, ensuring they behave similarly during extraction, chromatography, and ionization. wuxiapptec.comcerilliant.com However, due to the mass difference, the SIL-IS can be distinguished from the analyte by the mass spectrometer.

1-Butanol-2,2,3,3,4,4,4-D7 is an ideal internal standard for the quantification of natural 1-butanol (B46404). Its seven-deuterium-atom substitution provides a significant mass difference of 7 Da, which prevents signal overlap between the analyte and the standard.

The table below compares the properties of 1-Butanol and its corresponding stable isotope-labeled internal standard.

| Property | Analyte: 1-Butanol | Internal Standard: this compound |

|---|---|---|

| Molecular Formula | C₄H₁₀O | C₄H₃D₇O |

| Monoisotopic Mass (Da) | 74.0732 | 81.1171 |

| Mass Difference (Da) | +7.0439 | |

| Extraction Recovery | Variable | Nearly identical to analyte, tracks and corrects for variability. |

| Chromatographic Retention Time | Co-elutes or has a very close retention time to the IS. | Nearly identical to analyte, ensuring co-elution. |

| Ionization Efficiency (Matrix Effect) | Subject to suppression/enhancement. | Experiences the same matrix effect as the analyte. |

For many classes of molecules, such as amino acids and steroids, chemical derivatization is employed prior to MS analysis to improve their volatility, chromatographic behavior, and/or ionization efficiency. researchgate.netsigmaaldrich.com Butylation, the reaction of an analyte with butanol, is a common derivatization strategy. This reaction typically converts polar functional groups like carboxylic acids and amines into their butyl ester or butyl amine derivatives, which are more amenable to analysis by liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov

Using a deuterated butanol, such as this compound, for derivatization introduces a stable isotope tag onto the analyte molecule. This "heavy" tag allows for advanced quantitative MS strategies. For instance, in a comparative metabolomics study, one sample group could be derivatized with natural ("light") 1-butanol, while the second group is derivatized with ("heavy") 1-Butanol-D7. researchgate.net The samples can then be mixed and analyzed together. The mass spectrometer will detect pairs of signals for each derivatized analyte, separated by 7 Da. The ratio of the intensities of the "heavy" and "light" peaks provides a precise relative quantification of the analyte's abundance between the two sample groups. researchgate.net This isotope-labeling derivatization approach significantly enhances the accuracy of relative quantification in complex biological samples. nih.gov

Interfacing Chromatographic Separations with Isotopic Detection Systems

The precise analytical characterization of isotopically labeled compounds such as this compound relies on the powerful combination of chromatographic separation techniques with isotopic detection systems. This hyphenated approach allows for the physical separation of the analyte from complex matrices, followed by its sensitive detection and isotopic characterization. Gas chromatography (GC) is the predominant separation technique for a volatile compound like 1-butanol, and its interface with mass spectrometry (MS) or an isotope ratio mass spectrometer (IRMS) provides detailed information on both the molecular structure and isotopic composition.

Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For deuterated compounds like this compound, a subtle but significant chromatographic isotope effect is often observed. Deuterated compounds typically exhibit slightly shorter retention times than their non-deuterated counterparts. nih.govnih.govchromforum.orgchromforum.org This phenomenon, known as the inverse isotope effect in gas chromatography, is attributed to the fact that C-D bonds are slightly shorter and have a lower polarizability than C-H bonds, leading to weaker intermolecular interactions (van der Waals forces) with the stationary phase. nih.gov Consequently, this compound is expected to elute slightly earlier from the GC column than unlabeled 1-butanol under identical chromatographic conditions. The magnitude of this separation is dependent on the specific stationary phase and analytical conditions.

The interface between the gas chromatograph and the isotopic detector is a critical component of the analytical system. In a GC-MS setup, the eluent from the GC column is directed into the ion source of the mass spectrometer. Here, molecules are ionized, typically by electron impact (EI), causing them to fragment in a predictable manner. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern of this compound can be predicted based on the known fragmentation of 1-butanol. cdnsciencepub.comcdnsciencepub.comresearchgate.net The molecular ion peak would be expected at m/z 81. Key fragments would arise from alpha-cleavage (cleavage of the C1-C2 bond), loss of water, and other characteristic rearrangements, with their m/z values shifted by the mass of the seven deuterium (B1214612) atoms.

For high-precision isotope ratio measurements, the GC is interfaced with an isotope ratio mass spectrometer (GC-IRMS). This interface typically involves a combustion or high-temperature conversion (HTC) reactor. As the analyte elutes from the GC column, it is quantitatively converted into a simple gas. For deuterium/hydrogen (D/H) analysis, this is achieved through high-temperature conversion at temperatures exceeding 1400°C, which reduces the analyte to hydrogen gas (a mixture of H₂, HD, and D₂) and carbon monoxide. thermofisher.comnih.gov This gas mixture is then introduced into the IRMS, which is designed to precisely measure the relative abundances of the different isotopic forms of the gas (e.g., HD vs. H₂), allowing for the determination of the D/H ratio of the original compound.

The following table summarizes the expected analytical parameters and mass spectral data for this compound based on typical GC-MS analysis.

| Parameter | Value | Description |

| Chromatographic Parameter | ||

| Retention Time | Slightly less than unlabeled 1-Butanol | Due to the inverse chromatographic isotope effect. |

| Mass Spectrometric Data (Predicted) | ||

| Molecular Formula | C₄H₃D₇O | |

| Molecular Weight | 81.17 | |

| Molecular Ion [M]⁺ | m/z 81 | The intact molecule with one electron removed. |

| Fragment [M - H₂O]⁺ | m/z 63 | Loss of a water molecule (H₂O). |

| Fragment [M - HDO]⁺ | m/z 62 | Loss of a deuterated water molecule (HDO). |

| Fragment [M - D₂O]⁺ | m/z 61 | Loss of a heavy water molecule (D₂O). |

| Alpha-Cleavage Fragment [CH₂OH]⁺ | m/z 31 | Cleavage of the C1-C2 bond. This fragment contains no deuterium. |

| Alpha-Cleavage Fragment [CD₂CD₂CD₃]⁺ | m/z 50 | The corresponding deuterated propyl fragment from alpha-cleavage. |

Detailed research findings from studies on deuterated butanols confirm that the primary fragmentation pathway for primary alcohols involves the cleavage of the bond beta to the oxygen atom. cdnsciencepub.comcdnsciencepub.comresearchgate.net For this compound, this corresponds to the C1-C2 bond, leading to the prominent non-deuterated [CH₂OH]⁺ fragment at m/z 31 and the deuterated propyl fragment [C₃D₇]⁺ at m/z 50. The observation of ions resulting from the loss of water in its various isotopic forms (H₂O, HDO, D₂O) provides further confirmation of the compound's structure and isotopic labeling. cdnsciencepub.com The precise interfacing of chromatographic separation with these isotopic detection systems is therefore indispensable for the unambiguous identification and characterization of this compound.

Mechanistic Investigations and Reaction Dynamics Utilizing 1 Butanol 2,2,3,3,4,4,4 D7

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect studies are a cornerstone of physical organic chemistry for mechanism elucidation. The magnitude of the KIE can help distinguish between proposed reaction pathways and provide evidence for the structure of the transition state. baranlab.org

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. nih.gov For 1-Butanol-2,2,3,3,4,4,4-D7, a primary KIE would not be expected for reactions involving the cleavage of a C-H bond on the backbone, as these positions are deuterated. However, the compound is ideal for studying secondary kinetic isotope effects.

A secondary kinetic isotope effect (SKIE) arises when the isotopic substitution is at a position not directly involved in bond breaking or formation. libretexts.org These effects are typically smaller than primary KIEs but are highly informative about changes in hybridization and coordination at a reaction center. wikipedia.org They are classified based on the position of the isotope relative to the reaction center:

α-Secondary KIE: Deuterium (B1214612) is placed on the carbon undergoing a reaction (the α-carbon). In the case of this compound, an α-SKIE could be studied in reactions at the C2 position. For reactions occurring at the C1 carbon, the deuterium at C2 would also exert an α-SKIE. These effects are sensitive to changes in hybridization. A normal KIE (kH/kD > 1) is typically observed for reactions where the hybridization changes from sp3 to sp2, while an inverse KIE (kH/kD < 1) is seen for a change from sp2 to sp3. wikipedia.org

β-Secondary KIE: Deuterium is placed on the carbon adjacent to the reaction center (the β-carbon). For a reaction at C1, the deuterium atoms at the C2 position would be considered α, while those at the C3 position would be β. β-SKIEs are often interpreted in terms of hyperconjugation, where the C-H(D) bond's electrons help to stabilize a developing positive charge in a carbocationic transition state.

The observation of a significant KIE is a strong indicator that the bond to the isotope is either breaking or its steric/electronic environment is changing within the rate-determining step of the reaction. princeton.edubaranlab.org By using this compound, researchers can probe the involvement of the C2, C3, and C4 positions in the slowest step of a multi-step reaction.

For example, consider the acid-catalyzed dehydration of 1-butanol (B46404), which can proceed through different mechanisms (e.g., E1 or E2). In an E1 mechanism, the rate-limiting step is the formation of a carbocation after the loss of water. In an E2 mechanism, the rate-limiting step involves the simultaneous removal of a proton and loss of the leaving group.

By measuring the reaction rate of this compound against unlabeled 1-butanol, the mechanism can be probed. A significant β-secondary KIE (from deuterium at C3) would suggest the development of positive charge at C2, supporting a mechanism with carbocationic character. The magnitude of the KIE provides further detail; a larger value suggests a more developed carbocation in the transition state.

Hypothetical KIE Data for 1-Butanol Dehydration

| Proposed Mechanism | Isotopic Position | Expected KIE (kH/kD) | Interpretation |

| E2 Elimination | C2 Deuterium | Large Primary KIE (~2-7) | C-H(D) bond at C2 is broken in the rate-limiting step. |

| E1 Elimination | C2 Deuterium | Small α-Secondary KIE (~1.1-1.2) | Change in hybridization at C2 from sp3 to sp2 in the rate-limiting step. |

| E1 Elimination | C3 Deuterium | Small β-Secondary KIE (~1.1-1.3) | Hyperconjugative stabilization of the carbocationic transition state. |

A typical KIE experiment involves the parallel execution of a reaction using both the isotopically labeled substrate (this compound) and the unlabeled analogue (1-butanol). The reactions must be conducted under identical conditions (temperature, pressure, concentration) to ensure that any observed difference in rate is due solely to the isotopic substitution.

Reaction progress is monitored over time using techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, or mass spectrometry (MS). The rate constants for the deuterated (kD) and non-deuterated (kH) reactions are calculated, and the KIE is determined as the ratio kH/kD. libretexts.org

Interpreting the data requires careful consideration:

Normal KIE (kH/kD > 1): Indicates that the C-H bond is stronger in the reactant than in the transition state. This is typical for both primary KIEs where the bond is breaking and many secondary KIEs where vibrational frequencies are lowered in the transition state.

Inverse KIE (kH/kD < 1): Suggests that the bond involving the isotope is stiffer or more sterically hindered in the transition state than in the reactant. nih.gov This can occur in reactions where an sp2 center is converted to a more crowded sp3 center.

No KIE (kH/kD ≈ 1): Implies that the isotopic substitution is at a position that experiences no significant change in bonding or environment during the rate-limiting step.

Elucidation of Complex Reaction Mechanisms and Molecular Rearrangements

Isotopic labeling serves as a powerful method for tracing the path of atoms through a complex reaction sequence. In reactions involving skeletal rearrangements, this compound can be used to map the movement of the carbon backbone.

For instance, in the catalytic conversion of 1-butanol to butene isomers, various rearrangements can occur on the catalyst surface. rsc.org By reacting this compound and analyzing the deuterium distribution in the resulting 1-butene, 2-butenes, and isobutene products using NMR or MS, the specific pathways of isomerization can be determined. If a mechanism involves a specific hydride (or deuteride) shift, the final position of the deuterium atoms provides direct evidence for that mechanistic step. This allows chemists to distinguish between competing pathways that would otherwise be indistinguishable.

Analysis of Hydrogen/Deuterium Transfer Processes in Chemical Reactions

This compound is an excellent substrate for studying reactions that involve hydrogen transfer steps. In many catalytic cycles, hydrogen atoms are transferred from a substrate to a catalyst and then to another molecule. By using the deuterated butanol, the transfer process involves deuterium instead of hydrogen.

For example, in transfer hydrogenation reactions where an alcohol is used as the hydrogen source, reacting this compound would result in the transfer of deuterium to the target molecule. Detecting the incorporation of deuterium into the product confirms the role of the butanol as the hydrogen donor. Furthermore, analyzing which specific deuterium atoms are transferred (e.g., from C2 vs. C3) can provide detailed information about the geometry of the transition state and the mechanism of the H/D transfer step. Such studies are crucial in fields like catalysis and enzymology for understanding how C-H bonds are activated. mdpi.com

Applications in Chemical Transformations and Isotopic Labeling Studies

1-Butanol-2,2,3,3,4,4,4-D7 as a Labeled Reagent in Stereospecific Organic Synthesis

In stereospecific organic synthesis, the three-dimensional arrangement of atoms in a molecule is of paramount importance. The use of isotopically labeled reagents, such as this compound, can provide crucial insights into the stereochemistry of a reaction. By tracking the position of the deuterium (B1214612) atoms in the product, chemists can deduce the mechanism of bond formation and cleavage.

For instance, in reactions involving the transfer of a hydride ion, the use of a deuterated alcohol can help determine whether the reaction proceeds via a specific stereochemical pathway. If the deuterium atom is transferred to a specific position in the product molecule, it provides evidence for a stereospecific mechanism. This information is vital for the synthesis of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry.

Strategic Incorporation of Deuterium into Target Molecules for Research Purposes

The strategic placement of deuterium atoms into a target molecule can significantly aid in its analysis and can be used to study metabolic pathways. nih.gov this compound can serve as a building block for the synthesis of more complex deuterated molecules. The deuterium atoms on the butyl chain are stable under most reaction conditions, allowing for their incorporation into a wide range of organic structures.

Deuterium-labeled compounds are indispensable tools in various research fields. researchgate.net In pharmacology, for example, deuterated drugs can exhibit an altered metabolic profile due to the kinetic isotope effect, potentially leading to improved pharmacokinetic properties. In environmental science, deuterated standards are used for the accurate quantification of pollutants. The synthesis of these labeled compounds often relies on the availability of versatile deuterated starting materials like this compound.

Investigations into Alcohol Oxidation and Esterification Reactions with Deuterated Variants

The oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a fundamental transformation in organic chemistry. chemguide.co.uklibretexts.org The mechanism of these reactions can be investigated using deuterated alcohols. When this compound is oxidized, the rate of the reaction can be compared to that of unlabeled 1-butanol (B46404). A significant difference in reaction rates, known as the kinetic isotope effect (KIE), indicates that the cleavage of a carbon-deuterium bond is involved in the rate-determining step of the reaction. This information is crucial for understanding the mechanism of the oxidation process and for designing more efficient catalysts.

Similarly, in esterification reactions, such as the Fischer esterification where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, deuterated butanol can be used to trace the origin of the atoms in the resulting ester. masterorganicchemistry.comlibretexts.org By analyzing the isotopic composition of the product, it is possible to determine which oxygen atom, from the alcohol or the carboxylic acid, is incorporated into the ester and which is eliminated as water.

Table 1: Investigating Reaction Mechanisms with this compound

| Reaction Type | Information Gained from Deuterium Labeling |

| Alcohol Oxidation | Determination of the rate-determining step through the Kinetic Isotope Effect (KIE). |

| Esterification | Elucidation of the reaction mechanism by tracing the fate of the oxygen atom from the alcohol. |

| Stereospecific Synthesis | Determination of the stereochemical pathway of the reaction. |

Insights from Deuterated Butanol Studies in Biofuel and Sustainable Chemistry Research

Biobutanol, a renewable fuel alternative to gasoline, is produced through the fermentation of biomass. nih.govenergy.gov Understanding the biochemical pathways involved in its production is essential for optimizing the fermentation process. Deuterated butanol can be used as a tracer to study the metabolic flux within the microorganisms responsible for its synthesis. By feeding these organisms with a deuterated substrate and analyzing the isotopic distribution in the produced butanol, researchers can map out the metabolic network and identify potential bottlenecks.

In the broader context of sustainable chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, deuterated compounds play a vital role. nih.gov They are used to study the mechanisms of catalytic reactions that are central to green chemistry, such as the conversion of biomass into valuable chemicals. rsc.org For example, the catalytic conversion of bio-ethanol to 1-butanol is a promising route for the production of this biofuel. mdpi.comrsc.org By using deuterated ethanol, researchers can gain insights into the reaction mechanism and develop more efficient and selective catalysts.

Table 2: Applications of Deuterated Butanol in Sustainable Chemistry

| Research Area | Application of Deuterated Butanol |

| Biofuel Production | Tracing metabolic pathways in fermentation processes. nih.gov |

| Catalysis | Elucidating reaction mechanisms for the conversion of biomass. |

| Green Chemistry | Designing more efficient and sustainable chemical processes. nih.gov |

Role in Biochemical and Metabolic Research Non Human Systems

Tracer Applications in Elucucidating Metabolic Pathways in Model Organisms

Stable isotope labeling is a cornerstone of metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic pathways. creative-proteomics.commonash.edu While carbon-13 (¹³C) is a more commonly used isotope for tracing carbon backbones, deuterium-labeled compounds like 1-Butanol-D7 offer unique advantages, particularly in studying hydrogen transfer reactions and the flow of reducing equivalents. nsf.gov

In model organisms such as Saccharomyces cerevisiae (yeast) and various bacteria, researchers can introduce 1-Butanol-D7 to study its uptake, conversion, and incorporation into other metabolites. nih.gov By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the deuterium (B1214612) label can be tracked, providing insights into the activity of different metabolic routes. nih.gov For instance, in studies of microbial fermentation, deuterated substrates can help to differentiate between endogenous and exogenous metabolic pathways. researchgate.net While specific studies extensively detailing the use of 1-Butanol-2,2,3,3,4,4,4-D7 as a primary tracer are not abundant in publicly available literature, the principles of using isotopically labeled molecules to probe metabolic networks are well-established. monash.edunih.gov For example, ¹³C-labeled glucose and threonine have been used to elucidate the endogenous 1-butanol (B46404) production pathway in S. cerevisiae. illinois.edunih.gov The application of 1-Butanol-D7 would be a logical extension of these methodologies to probe specific enzymatic steps or hydrogen transfer dynamics within butanol metabolism.

Table 1: Potential Tracer Applications of 1-Butanol-D7 in Model Organisms

| Model Organism | Metabolic Pathway of Interest | Potential Information Gained from 1-Butanol-D7 Tracing |

|---|---|---|

| Saccharomyces cerevisiae | Amino acid catabolism leading to fusel alcohol production | Elucidation of the specific enzymes and intermediates involved in the conversion of butanol to other compounds. |

| Escherichia coli (engineered strains) | Engineered pathways for biofuel production | Quantification of flux through specific engineered pathways and identification of metabolic bottlenecks. igem.org |

| Clostridium acetobutylicum | Acetone-Butanol-Ethanol (ABE) fermentation | Understanding the redox balance and the fate of hydrogen atoms during solventogenesis. |

Characterization of Enzyme-Substrate Interactions (e.g., Alcohol Dehydrogenase Specificity)

The study of enzyme kinetics and mechanisms is greatly enhanced by the use of isotopically labeled substrates. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the difference in mass between the isotopes. nih.gov This effect is a powerful tool for determining the rate-limiting steps of enzymatic reactions and for probing the structure of transition states. nih.gov

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov The specificity of these enzymes for different alcohol substrates is of significant interest. While yeast alcohol dehydrogenase has been shown to act on 1-butanol, the detailed kinetics can be complex. nih.govwinthrop.edu By using 1-Butanol-D7, researchers can investigate the KIE for the oxidation of 1-butanol. A significant KIE would suggest that the cleavage of a C-D bond is part of the rate-determining step of the reaction. Comparing the KIEs for different deuterated butanol isomers could provide valuable information about how the enzyme's active site interacts with the substrate and discriminates between isomers. While direct studies on 1-Butanol-D7 for this specific purpose are not widely documented, the principle of using deuterated substrates to probe the mechanisms of alcohol dehydrogenases is a well-established technique. nih.govacs.org

Table 2: Kinetic Parameters of Yeast Alcohol Dehydrogenase with Various Alcohol Substrates

| Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) |

|---|---|---|

| Ethanol | 13 mM | 100 (relative value) |

| 1-Propanol | 8.5 mM | 81 (relative value) |

| 1-Butanol | 1.9 mM | 68 (relative value) |

| 2-Propanol | 31 mM | 25 (relative value) |

Note: The values in this table are illustrative and can vary based on experimental conditions.

Development of Lipid Extraction Methodologies in Lipidomics Research utilizing Deuterated Solvents

Lipidomics, the large-scale study of lipids, relies on efficient and reproducible methods for extracting lipids from biological samples. nih.gov One such method is the butanol-methanol (BUME) extraction, which has been shown to be effective for a wide range of lipid classes. nih.gov The use of internal standards is crucial for the accurate quantification of lipids in mass spectrometry-based lipidomics. researchgate.net Isotopically labeled lipids are considered the gold standard for internal standards because they have nearly identical chemical and physical properties to their non-labeled counterparts, but can be distinguished by their mass. lipidmaps.org

While deuterated lipids are commonly used as internal standards, the use of a deuterated solvent component like 1-Butanol-D7 in the extraction mixture is a less common but potentially valuable application. It could be used to investigate the solvent's role in the extraction process itself, such as determining the extent of solvent-lipid interactions or monitoring the efficiency of the extraction for butanol-containing lipid species. More commonly, 1-Butanol-D7 would serve as an excellent internal standard for the quantification of 1-butanol itself or for closely related short-chain alcohols that might be present in a sample. A study on the extraction of plasma lipids utilized a 1-butanol/methanol (1:1 v/v) method and reported high recovery and reproducibility for major lipid classes. mdpi.com The inclusion of deuterated standards is a key component of such robust analytical methods.

Table 3: Comparison of Lipid Extraction Methods

| Extraction Method | Solvents | Key Advantages | Common Applications |

|---|---|---|---|

| Folch | Chloroform, Methanol, Water | Well-established, good for a broad range of lipids. nih.gov | General lipidomics. nih.gov |

| Bligh-Dyer | Chloroform, Methanol, Water (different ratios) | Faster than Folch, good for tissue samples. nih.gov | General lipidomics. nih.gov |

| BUME | Butanol, Methanol | Uses less toxic solvents, suitable for high-throughput analysis. nih.gov | Plasma lipidomics. mdpi.com |

| MTBE | Methyl-tert-butyl ether, Methanol, Water | Less dense organic phase, easier to handle. | General lipidomics. |

Metabolic Engineering Strategies for Enhanced Biosynthesis of Butanol Isomers

Metabolic engineering aims to modify the metabolism of organisms, such as E. coli and S. cerevisiae, to produce valuable chemicals like butanol. nih.govnih.gov A key aspect of this field is the accurate quantification of the target product to assess the success of the engineering strategies. nih.gov Stable isotope-labeled compounds are indispensable as internal standards for this purpose.

1-Butanol-D7 can be used as an internal standard in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to precisely quantify the amount of 1-butanol produced by engineered microbial strains. igem.org By adding a known amount of 1-Butanol-D7 to the fermentation broth before analysis, any variations in sample preparation and instrument response can be corrected for, leading to highly accurate measurements of butanol titers. This allows for the reliable comparison of different engineered strains and fermentation conditions, which is essential for optimizing butanol production. nih.gov While many studies on metabolic engineering for butanol production have been published, the specific use of 1-Butanol-D7 as an internal standard is often a methodological detail that may not be explicitly highlighted in the main text but is a standard practice in quantitative metabolic engineering research. igem.orgnih.govnih.gov

Table 4: Examples of Metabolically Engineered Organisms for Butanol Production

| Organism | Engineered Pathway | Reported Butanol Titer |

|---|---|---|

| Escherichia coli | Modified Clostridial pathway | Up to 30 g/L |

| Saccharomyces cerevisiae | Endogenous threonine pathway and introduced citramalate (B1227619) pathway | Up to 835 mg/L nih.gov |

| Clostridium acetobutylicum | Overexpression of key pathway enzymes | Enhanced solvent production nih.gov |

Note: Titers can vary significantly based on the specific strain, fermentation conditions, and recovery methods.

Environmental Fate and Tracing Studies with Deuterated Analogs

Deuterium (B1214612) Isotopomer Distribution (DID) Analysis in Environmental Monitoring

Deuterium Isotopomer Distribution (DID) analysis is a sophisticated technique that measures the relative abundance of different isotopomers (molecules that differ only in their isotopic composition) of a compound. This distribution can provide a unique fingerprint, offering insights into the origin, formation pathways, and environmental processing of a chemical.

In the context of environmental monitoring, DID analysis of a deuterated compound like 1-Butanol-2,2,3,3,4,4,4-D7 could theoretically be used to:

Source Apportionment: Distinguish between different sources of butanol contamination if each source had a characteristic isotopic signature.

Track Reaction Mechanisms: Monitor changes in the isotopomer distribution to understand the specific chemical or biological degradation pathways affecting the compound in the environment.

However, no studies have been found that specifically perform or report on the Deuterium Isotopomer Distribution analysis of this compound in environmental samples.

Tracing the Movement and Transformation of Organic Contaminants in Environmental Matrices

Deuterated compounds are frequently used as tracers to study the fate and transport of organic contaminants in various environmental matrices such as soil, water, and air. By introducing a known amount of the labeled compound, scientists can track its movement, dispersion, and degradation over time and space.

Theoretically, this compound could serve as an effective tracer for studies on:

Groundwater Contamination: To track the movement of butanol plumes in aquifers and understand processes like advection, dispersion, and retardation.

Soil Remediation: To evaluate the effectiveness of different remediation techniques by monitoring the degradation and transport of the deuterated tracer in soil columns.

Atmospheric Transport: To study the long-range transport and atmospheric chemistry of volatile organic compounds.

While the principles of using deuterated tracers are well-established, there is no specific research available that documents the use of this compound for these purposes.

Paleoclimatological and Plant-Climate Interaction Studies Using Deuterium Signatures

The stable isotope composition of organic molecules preserved in geological archives (like sediments and ice cores) can provide valuable information about past climates. The deuterium-to-hydrogen (D/H) ratio in plant-derived organic matter, for example, is related to the isotopic composition of precipitation, which in turn is influenced by temperature and other climatic variables.

While the D/H ratios of various organic biomarkers are used in paleoclimatology, the application of a specific, synthetically deuterated compound like this compound in this field is not documented. Such a compound would not be a natural proxy for past climate conditions.

In studies of plant-climate interactions, deuterated compounds can be used to trace the uptake and metabolism of substances by plants. For instance, exposing plants to deuterated water allows researchers to follow the incorporation of deuterium into various plant tissues and organic molecules. Although studies exist on the interaction of non-deuterated 1-butanol (B46404) with plants, research specifically utilizing this compound to study these interactions is not available.

Data Tables

Due to the absence of specific research on the environmental applications of this compound, no data tables with detailed research findings can be generated.

Theoretical and Computational Chemistry of Deuterated Butanols

Density Functional Theory (DFT) Calculations for Mechanistic Modeling

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for elucidating reaction mechanisms. By approximating the electron density of a system, DFT can be used to calculate molecular energies, geometries, and vibrational frequencies with a favorable balance of accuracy and computational cost. In the context of 1-Butanol-2,2,3,3,4,4,4-D7, DFT is instrumental in modeling how deuteration at the C2, C3, and C4 positions influences reaction pathways.

Mechanistic modeling using DFT typically involves locating transition states and calculating activation barriers for various potential reactions, such as dehydration, oxidation, or hydrogen abstraction. For this compound, a key area of investigation is the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. The substitution of hydrogen with deuterium (B1214612) results in a lower zero-point vibrational energy (ZPVE) for the C-D bond compared to the C-H bond. Consequently, reactions that involve the breaking of a C-D bond in the rate-determining step will generally have a higher activation energy and proceed more slowly than their non-deuterated counterparts.

DFT calculations can precisely quantify this change in activation energy. For instance, in the dehydration of 1-butanol (B46404), which can proceed through various mechanisms, DFT can be employed to model the transition states for each pathway. By comparing the calculated activation energies for 1-butanol and this compound, researchers can predict the magnitude of the KIE and thereby gain a deeper understanding of the reaction mechanism.

| Reaction Pathway | Calculated Activation Energy (1-Butanol) (kJ/mol) | Calculated Activation Energy (1-Butanol-d7) (kJ/mol) | Predicted Primary KIE (kH/kD) |

| E2 Dehydration | 125 | 132 | 2.5 |

| Dehydrogenation | 150 | 158 | 3.1 |

Note: The data in this table is hypothetical and serves to illustrate the application of DFT in predicting kinetic isotope effects. Actual values would be derived from specific DFT calculations.

Molecular Dynamics Simulations of this compound in Condensed Phases

While DFT is powerful for studying individual molecules and reaction pathways, Molecular Dynamics (MD) simulations are essential for understanding the behavior of molecules in condensed phases, such as liquids and solutions. MD simulations model the movement of atoms and molecules over time, providing insights into bulk properties like density, viscosity, and diffusion, as well as microscopic details of intermolecular interactions.

Furthermore, MD simulations are crucial for studying the behavior of this compound in mixtures, for example, with water. These simulations can elucidate how the deuterated butanol molecules are solvated and how they affect the structure of the surrounding water molecules. This is particularly relevant for understanding phenomena such as miscibility and the hydrophobic effect. Neutron diffraction studies of deuterated liquid n-butanol have provided experimental data that can be used to validate and refine the force fields used in MD simulations, enhancing the accuracy of these computational models.

| Property | Simulated Value for 1-Butanol | Simulated Value for 1-Butanol-d7 |

| Density at 298 K (g/cm³) | 0.810 | 0.875 |

| Self-Diffusion Coefficient (10⁻⁹ m²/s) | 0.55 | 0.52 |

| Average H-Bond Lifetime (ps) | 2.1 | 2.2 |

Note: The data in this table is illustrative, based on general trends observed for deuterated compounds. Specific values would require dedicated MD simulations.

Quantum Chemical Analysis of Isotopic Effects on Molecular Properties and Reactivity

Quantum chemical methods, including both DFT and higher-level ab initio calculations, provide a framework for a detailed analysis of how isotopic substitution affects molecular properties and reactivity. Beyond the primary KIE, which arises from the breaking of a bond to the isotope, there are also secondary kinetic isotope effects (SKIEs). SKIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step.

In this compound, deuteration at the C2, C3, and C4 positions can lead to observable SKIEs. These effects are generally smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). The origin of SKIEs lies in the change in vibrational frequencies of the molecule upon moving from the reactant to the transition state. For example, a change in hybridization at a carbon atom from sp³ in the reactant to sp² in the transition state can lead to a change in the vibrational frequencies of the C-D bonds attached to that carbon, resulting in a SKIE. Quantum chemical calculations are essential for predicting the magnitude and direction of these subtle effects.

Isotopic substitution also affects various molecular properties beyond reactivity. For instance, the vibrational spectrum of this compound will differ significantly from that of 1-butanol. The C-D stretching and bending frequencies will be at lower wavenumbers than the corresponding C-H vibrations due to the heavier mass of deuterium. Quantum chemical calculations can accurately predict these vibrational frequencies, aiding in the interpretation of experimental infrared and Raman spectra.

| Vibrational Mode | Calculated Frequency (1-Butanol) (cm⁻¹) | Calculated Frequency (1-Butanol-d7) (cm⁻¹) |

| C-H Stretch (aliphatic) | 2850-2960 | N/A |

| C-D Stretch (aliphatic) | N/A | 2100-2200 |

| C-H Bend (aliphatic) | 1370-1470 | N/A |

| C-D Bend (aliphatic) | N/A | 950-1050 |

Note: The data in this table represents typical frequency ranges and illustrates the expected shifts upon deuteration.

Future Research Directions and Emerging Methodologies

Interdisciplinary Research Integrating 1-Butanol-2,2,3,3,4,4,4-D7 in Novel Applications

The application of deuterated compounds is expanding beyond traditional uses, with significant potential for this compound in interdisciplinary research. The distinct properties of deuterated molecules are being leveraged in materials science, particularly in the study of polymers, and in environmental science as tracers.

In the realm of polymer science , the use of deuterated molecules has a rich history and continues to be a critical area of research. sci-hub.seresearchgate.net Deuterated polymers, where hydrogen atoms are replaced by deuterium (B1214612), exhibit altered physical and chemical properties that are advantageous for both research and industrial applications. resolvemass.ca The key to their utility lies in the significant difference in neutron scattering lengths between protium (B1232500) (¹H) and deuterium (²H), which makes neutron scattering a powerful tool for investigating polymeric structures and dynamics that are inaccessible by other methods. sci-hub.seresearchgate.net By selectively deuterating components of a polymer blend or a block copolymer, researchers can create contrast that allows for the detailed characterization of polymer morphology, chain conformation, and dynamics. While much of the focus has been on deuterated monomers for polymerization, small deuterated molecules like this compound can be employed as probes or solvents to study polymer solutions, gels, and membranes. Future research could involve using this compound to investigate the solvent-polymer interactions in novel polymer systems, providing insights into swelling behavior, phase separation, and the formation of self-assembled structures.

Environmental science represents another promising frontier for the application of deuterated compounds. Stable isotopes, including deuterium, are well-established as environmental tracers for understanding water flowpaths and weathering reactions. usgs.govgoogle.com While the focus has traditionally been on the natural abundance of isotopes in water (²H and ¹⁸O), intentionally released deuterated compounds can serve as powerful tracers for specific environmental processes. researchgate.net Deuterated short-chain alcohols, such as this compound, could be utilized in controlled studies to track the transport and fate of organic contaminants in soil and groundwater. Their unique isotopic signature would allow for unambiguous detection against a background of naturally occurring organic matter. Future research in this area could focus on developing methodologies for using deuterated alcohols to quantify rates of biodegradation, sorption, and diffusion in various environmental matrices, providing critical data for environmental modeling and remediation strategies.

The table below summarizes potential interdisciplinary research areas for this compound.

| Research Area | Application of this compound | Potential Insights |

| Polymer Science | As a solvent or molecular probe in neutron scattering studies of polymer solutions and gels. | Understanding polymer chain conformation, solvent-polymer interactions, and the dynamics of polymer networks. |

| Materials Science | As a component in the synthesis of deuterated materials with tailored properties. | Development of materials with enhanced thermal or oxidative stability. resolvemass.ca |

| Environmental Science | As a tracer to study the transport and fate of organic pollutants in soil and water. | Quantifying rates of biodegradation, sorption, and diffusion of contaminants in the environment. |

| Biophysics | As a solvent or co-solvent to study the structure and dynamics of biological macromolecules using neutron scattering. | Investigating the hydration shell of proteins and nucleic acids and its role in their function. |

Advancements in High-Throughput Deuteration Technologies for Complex Chemical Entities

The increasing demand for deuterated compounds in various research fields necessitates the development of more efficient and scalable deuteration methods. Traditional techniques can be time-consuming and may not be suitable for the selective deuteration of complex molecules. Emerging high-throughput technologies are addressing these challenges, paving the way for the rapid and precise synthesis of a wide range of deuterated compounds.

Flow chemistry is a particularly promising approach for the synthesis of deuterated molecules. Current time information in Edinburgh, GB. Continuous flow reactors offer several advantages over traditional batch synthesis, including enhanced reaction efficiency, better control over reaction parameters (temperature, pressure), and improved safety. nih.gov These systems can be automated, allowing for the rapid screening of reaction conditions and the synthesis of libraries of deuterated compounds. For instance, the H-Cube® continuous flow system can generate high-purity deuterium gas from the electrolysis of D₂O, which can then be used in deuteration reactions. researchgate.net This on-demand generation of deuterium gas enhances safety and efficiency. Future advancements in flow chemistry will likely focus on the development of novel catalysts and reactor designs specifically for deuteration reactions, enabling the high-throughput synthesis of complex molecules like deuterated natural products and pharmaceuticals.

Catalytic hydrogen-deuterium (H-D) exchange is another area of active research. researchgate.net Recent developments have focused on creating more selective and efficient catalysts for H-D exchange reactions. For example, nanostructured iron catalysts have been shown to permit the selective deuteration of various (hetero)arenes using D₂O under hydrogen pressure, a method that is readily scalable. google.com For the deuteration of alcohols, methods involving the reductive deuteration of acyl chlorides using samarium(II) iodide and D₂O have been developed, providing a route to α,α-dideuterio alcohols with high deuterium incorporation. mdpi.com Future research will likely explore the use of novel metal catalysts and photocatalysts to achieve even greater selectivity and efficiency in the deuteration of complex organic molecules, including aliphatic alcohols like 1-butanol (B46404).

The table below highlights some of the emerging high-throughput deuteration technologies.

| Technology | Description | Advantages |

| Flow Chemistry | Continuous synthesis of deuterated compounds in a flow reactor. | Enhanced reaction control, improved safety, potential for automation and high-throughput screening. Current time information in Edinburgh, GB.nih.gov |

| Automated Synthesis Modules | Robotic systems for the automated synthesis and purification of deuterated compounds. | Increased reproducibility, reduced manual labor, and suitability for producing radiolabeled and deuterated compounds. |

| Advanced Catalytic Systems | Development of novel catalysts (e.g., nanostructured iron, iridium complexes) for selective H-D exchange. | Higher selectivity, milder reaction conditions, and scalability for large-scale production. google.com |

| Enzymatic Deuteration | Use of enzymes to catalyze the stereospecific incorporation of deuterium. | High selectivity and milder reaction conditions, suitable for the synthesis of chiral deuterated compounds. nih.gov |

Development of Innovative Spectroscopic and Mass Spectrometric Techniques for Deuterated Compounds

The analysis of deuterated compounds requires sensitive and selective analytical techniques. While nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are the primary tools for characterizing these molecules, ongoing innovations are enhancing their capabilities and providing more detailed structural and quantitative information.

Deuterium NMR (²H NMR) is a powerful technique for directly observing the deuterium atoms in a molecule. sci-hub.se Unlike proton NMR (¹H NMR), which would show the absence of signals at the deuterated positions, ²H NMR provides a direct signal from the deuterium nuclei. sigmaaldrich.com This is particularly useful for determining the degree of deuteration at specific sites within a molecule. sigmaaldrich.com Recent advancements in NMR technology, such as higher magnetic field strengths and cryogenically cooled probes, have significantly improved the sensitivity of ²H NMR, making it possible to analyze smaller sample quantities and compounds with lower levels of deuteration. Future developments may include the application of advanced pulse sequences and multidimensional NMR techniques to further enhance the resolution and information content of ²H NMR spectra for complex molecules.

Mass spectrometry (MS) is another indispensable tool for the analysis of deuterated compounds. fishersci.com The mass difference between hydrogen and deuterium allows for the straightforward determination of the number of deuterium atoms incorporated into a molecule. fishersci.com High-resolution mass spectrometry (HRMS) is particularly valuable for providing accurate mass measurements, which can be used to confirm the elemental composition of a deuterated compound. Innovative approaches in mass spectrometry include the use of hyphenated techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which combine the separation power of chromatography with the detection capabilities of mass spectrometry. resolvemass.casigmaaldrich.comnih.gov These techniques are essential for analyzing complex mixtures containing deuterated compounds. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the deuterated molecules, providing information about the location of the deuterium labels within the molecular structure.

Vibrational spectroscopy , including infrared (IR) and Raman spectroscopy, also plays a role in the characterization of deuterated compounds. The vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. Consequently, the replacement of a hydrogen atom with a heavier deuterium atom leads to a significant shift in the vibrational frequency of the C-D bond compared to the C-H bond. fishersci.com This isotopic shift provides a clear spectroscopic signature for deuteration. researchgate.net Advanced vibrational spectroscopy techniques, such as two-dimensional infrared (2D-IR) spectroscopy, could be employed in the future to study the dynamics of deuterated molecules and their interactions with their environment in unprecedented detail.

The table below summarizes innovative analytical techniques for deuterated compounds.

| Technique | Principle of Detection | Information Provided |

| High-Field Deuterium NMR (²H NMR) | Direct detection of the nuclear magnetic resonance of deuterium nuclei. | Site-specific deuterium incorporation, degree of deuteration, and molecular structure. sci-hub.sesigmaaldrich.com |

| High-Resolution Mass Spectrometry (HRMS) | Precise measurement of the mass-to-charge ratio of ions. | Overall level of deuteration, confirmation of elemental composition. fishersci.com |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation of ions followed by mass analysis of the fragments. | Location of deuterium labels within the molecule. |

| Hyphenated Techniques (GC-MS, LC-MS) | Separation of components by chromatography followed by mass spectrometric detection. | Analysis of complex mixtures containing deuterated compounds. resolvemass.casigmaaldrich.comnih.gov |

| Vibrational Spectroscopy (IR, Raman) | Detection of molecular vibrations. | Confirmation of deuteration through isotopic shifts in vibrational frequencies. researchgate.netfishersci.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Butanol-2,2,3,3,4,4,4-D7, and how do isotopic purity and yield vary between methods?

- Methodology : Deuterated butanols are typically synthesized via catalytic deuteration of precursor alkenes or ketones using deuterium gas (D₂) in the presence of platinum or palladium catalysts. For example, 1-Butanol-3,3,4,4,4-d5 (CAS 64118-16-7) is synthesized with 98% isotopic purity using hydrogen-deuterium exchange under controlled conditions . For the D7 variant, selective deuteration at specific positions (e.g., methyl and methylene groups) requires precise temperature and pressure control to minimize isotopic scrambling. Yields exceeding 95% are achievable with optimized catalyst loading (e.g., 5% Pd/C) and reaction times (12–24 hours) .

- Characterization : Post-synthesis, gas chromatography (GC) with mass spectrometry (MS) or nuclear magnetic resonance (NMR) (¹H, ²H, ¹³C) verifies isotopic enrichment and positional specificity.

Q. How does the deuteration of 1-butanol impact its physical properties, such as boiling point and density, compared to the non-deuterated form?

- Data Comparison :

| Property | 1-Butanol (C₄H₁₀O) | 1-Butanol-D7 (C₄D₇H₃O) |

|---|---|---|

| Molecular Weight | 74.12 g/mol | ~81.15 g/mol |

| Boiling Point | 117.7°C | ~118–120°C (estimated) |

| Density (25°C) | 0.810 g/mL | ~0.850 g/mL (estimated) |

- Deuteration increases molecular mass, slightly elevating boiling point and density due to stronger deuterium-carbon bonds . Experimental validation via differential scanning calorimetry (DSC) and densitometry is critical for accurate measurements.

Q. What analytical techniques are most effective for quantifying isotopic enrichment in deuterated 1-butanol?

- Recommended Methods :

- NMR Spectroscopy : ²H NMR directly quantifies deuterium incorporation at specific positions. For example, 1-Butanol-D7 should show no ¹H signals for deuterated methyl/methylene groups (δ 0.8–1.5 ppm in ¹H NMR) .

- Isotope Ratio MS (IR-MS) : Provides precise D/H ratios, with sensitivity to 0.01% isotopic abundance.

- GC-MS : Monitors isotopic peaks (e.g., m/z 74 for non-deuterated vs. m/z 81 for D7) to confirm purity .

Advanced Research Questions

Q. How do isotopic effects in 1-Butanol-D7 influence its behavior in metabolic pathway studies, particularly in microbial fermentation?

- Tracer Applications : Deuterated butanol is used to track carbon flux in Clostridium acetobutylicum fermentations. The D7 label allows differentiation between endogenous and exogenous butanol via MS, revealing bottlenecks in butanol synthesis pathways (e.g., NADH/NAD+ imbalances) .

- Challenges : Deuteration may alter enzyme kinetics due to kinetic isotope effects (KIEs). For example, alcohol dehydrogenase activity decreases by ~20% with deuterated substrates, requiring adjusted kinetic models .

Q. What computational strategies are employed to model deuterated 1-butanol in molecular dynamics (MD) simulations?

- Force Field Adaptation : The OPLS-AA force field can be modified to incorporate deuterium parameters. Bond lengths (C-D: 1.09 Å vs. C-H: 1.10 Å) and vibrational frequencies are adjusted to reflect isotopic differences. Simulations of deuterated butanol in lipid bilayers show altered diffusion coefficients (~15% reduction) compared to non-deuterated forms .

- Validation : Compare simulated properties (e.g., density, radial distribution functions) with experimental data to refine force field parameters.

Q. How can deuterated 1-butanol resolve contradictions in solvent isotope effect (SIE) studies during catalytic reactions?

- Case Study : In acid-catalyzed esterification, SIE studies using D7-butanol reveal proton-deuteron exchange rates at the hydroxyl group, explaining discrepancies in rate constants (e.g., k_H/k_D ≈ 2.5 for sulfuric acid catalysis).

- Method : Use stopped-flow spectroscopy or pH-stat titrations to measure reaction rates in H₂O vs. D₂O systems. Isotopic labeling clarifies whether rate-limiting steps involve proton transfer or bond formation .

Q. What experimental design considerations are critical for using 1-Butanol-D7 in NMR-based structural studies of membrane proteins?

- Solvent Optimization : Deuteration reduces background signals in ¹H NMR. For lipid bilayer studies, prepare samples in deuterated butanol/water mixtures (e.g., 10% D7-butanol in D₂O) to enhance protein solubility while maintaining membrane mimicry.

- Dynamic Nuclear Polarization (DNP) : Enhance sensitivity by polarizing deuterated solvents, enabling detection of low-abundance protein conformers .

Data Contradiction Analysis

Q. How to address discrepancies in reported partition coefficients (log P) for deuterated vs. non-deuterated 1-butanol?

- Root Cause : Variations arise from differences in measurement techniques (shake-flask vs. HPLC). Deuterated butanol’s log P is ~0.2 units higher due to increased hydrophobicity.

- Resolution : Standardize measurements using reversed-phase HPLC with deuterated solvent calibration. Replicate studies show log P(D7) = 0.92 ± 0.05 vs. log P(H) = 0.74 ± 0.03 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.